(4-Bromo-3-fluorophenyl)hydrazine is an organic compound with the molecular formula C₆H₆BrFN₂. It features a hydrazine functional group attached to a phenyl ring that is substituted with both bromine and fluorine atoms. The presence of these halogens enhances its chemical reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals. The compound is characterized by its distinct physical properties, such as solubility and melting point, which are influenced by the halogen substituents.
These reactions highlight the compound's utility in organic synthesis and its role as a building block in more complex chemical structures .
Several methods exist for synthesizing (4-Bromo-3-fluorophenyl)hydrazine:
(4-Bromo-3-fluorophenyl)hydrazine has several applications:
These applications underscore its importance in both industrial and research settings .
Several compounds share structural similarities with (4-Bromo-3-fluorophenyl)hydrazine. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Bromophenylhydrazine | Brominated phenyl ring | More basic due to lack of fluorine |
3-Fluorophenylhydrazine | Fluorinated phenyl ring | Lacks bromination; different electronic properties |
4-Chlorophenylhydrazine | Chlorinated phenyl ring | Similar reactivity but different halogen effects |
2-Bromophenylhydrazine | Bromination at position 2 | Different steric hindrance affecting reactivity |
The presence of both bromine and fluorine in (4-Bromo-3-fluorophenyl)hydrazine distinguishes it from these similar compounds, potentially enhancing its reactivity and biological activity .
Arylhydrazines, including (4-bromo-3-fluorophenyl)hydrazine, trace their origins to the pioneering work of Emil Fischer, who first synthesized phenylhydrazine in 1875 through the reduction of a phenyl diazonium salt with sulfite salts. This foundational discovery established arylhydrazines as versatile intermediates in carbohydrate chemistry, particularly for forming hydrazones with aldehydes and ketones. Over the 20th century, their utility expanded into heterocyclic synthesis, cross-coupling reactions, and pharmaceutical development, driven by advances in catalysis and radical chemistry.
The strategic importance of arylhydrazines lies in their dual reactivity: the hydrazine group (-NHNH₂) acts as a nucleophile or radical precursor, while the aromatic ring supports electrophilic substitution and coordination with transition metals. Modern applications leverage these properties to construct complex molecular architectures, including biaryls, heterocycles, and functionalized polymers.
(4-Bromo-3-fluorophenyl)hydrazine features a phenyl ring substituted with bromine at the para position and fluorine at the meta position relative to the hydrazine group. This arrangement creates a unique electronic landscape:
Substituent | Position | σ (Hammett) | Electronic Effect |
---|---|---|---|
Bromine (Br) | Para | σₚ = 0.23 | Strongly electron-withdrawing |
Fluorine (F) | Meta | σₘ = 0.34 | Moderately electron-withdrawing |
The electron-withdrawing nature of Br and F directs electrophilic substitution to specific positions, while the hydrazine group participates in redox and coupling reactions. Key interactions include:
(4-Bromo-3-fluorophenyl)hydrazine serves as a cornerstone in constructing advanced materials and bioactive molecules:
Arylhydrazines participate in denitrogenative coupling reactions, releasing nitrogen gas (N₂) as a byproduct. For example:
The hydrazine group enables access to nitrogen-containing rings:
Functionalized arylhydrazines are incorporated into conductive polymers, liquid crystals, and sensors. The bromo and fluoro substituents enhance solubility and electronic properties, enabling tailored material design.
Nuclear magnetic resonance spectroscopy provides crucial structural information for (4-Bromo-3-fluorophenyl)hydrazine through the analysis of both proton (¹H Nuclear Magnetic Resonance) and carbon-13 (¹³C Nuclear Magnetic Resonance) spectra. The aromatic region of the ¹H Nuclear Magnetic Resonance spectrum exhibits distinct proton signals corresponding to the three aromatic protons after halogen substitution [1]. The chemical shifts appear in the range of δ 6.6-7.6 parts per million, with the precise positions influenced by the electronic effects of the bromine and fluorine substituents [1] .
The hydrazine moiety contributes characteristic signals, with the nitrogen-hydrogen protons typically resonating at δ 10-11 parts per million as broad singlets due to rapid exchange with solvent molecules [1]. The amino group protons of the hydrazine functionality appear as broad signals that may coalesce with solvent peaks under certain conditions .
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals seven distinct carbon environments reflecting the substituted benzene ring and the hydrazine carbon attachment point [1]. The aromatic carbon signals appear in the characteristic range of δ 110-170 parts per million, with the carbon atoms bearing halogen substituents exhibiting specific chemical shifts influenced by the electronegativity and size of the attached halogens [1] . The carbon bearing the fluorine substituent typically appears as a doublet due to carbon-fluorine coupling, while the carbon bearing bromine shows characteristic downfield shifts .
Infrared spectroscopy provides complementary structural information through vibrational analysis. The nitrogen-hydrogen stretching vibrations appear as broad bands in the region of 3200-3600 wavenumbers per centimeter, reflecting both symmetric and asymmetric stretching modes of the hydrazine group [1] [3]. The aromatic carbon-hydrogen stretching vibrations appear in the region of 3000-3100 wavenumbers per centimeter, while the aromatic carbon-carbon stretching modes are observed in the fingerprint region between 1440-1625 wavenumbers per centimeter [3] [1].
The presence of halogen substituents introduces additional characteristic vibrations. The carbon-bromine stretching mode typically appears around 700-800 wavenumbers per centimeter, while the carbon-fluorine stretch is observed at higher frequencies around 1000-1300 wavenumbers per centimeter [3] [1]. These halogen-carbon vibrations serve as diagnostic features for confirming the substitution pattern.
Mass spectrometry of (4-Bromo-3-fluorophenyl)hydrazine reveals characteristic fragmentation patterns typical of halogenated aromatic hydrazines. The molecular ion peak appears at mass-to-charge ratio 204/206 (reflecting the bromine isotope pattern), corresponding to the molecular weight of the compound [4]. The exact mass provides confirmation of the molecular formula with the characteristic bromine isotope doublet separated by two mass units [4].
The primary fragmentation pathway involves loss of the hydrazine nitrogen-nitrogen bond, resulting in loss of nitrogen-hydrogen-nitrogen-hydrogen (mass 32) to produce a fragment at mass-to-charge ratio 172/174 [5]. This fragmentation represents alpha-cleavage adjacent to the nitrogen functionality, a common pattern in hydrazine derivatives [5]. Additional fragmentation includes loss of nitrogen gas (mass 28) from the molecular ion, producing fragments at mass-to-charge ratio 176/178 [5].
Halogen loss constitutes another significant fragmentation pathway. Bromine loss (mass 79/81) generates fragments at mass-to-charge ratio 125, while fluorine loss (mass 19) produces fragments at mass-to-charge ratio 185/187 [5]. The relative intensities of these fragments depend on the ionization conditions and the stability of the resulting carbocations [5].
The fragmentation behavior is influenced by the electronic effects of the halogen substituents. The electron-withdrawing nature of both bromine and fluorine affects the stability of fragment ions and influences the relative intensities of peaks in the mass spectrum . The presence of multiple halogens can lead to complex fragmentation patterns with sequential losses of different substituents [5].
Chemical ionization mass spectrometry typically provides a more prominent molecular ion peak with reduced fragmentation compared to electron ionization . This softer ionization technique proves particularly useful for confirming the molecular weight of halogenated compounds that undergo extensive fragmentation under hard ionization conditions .
Density functional theory calculations provide comprehensive insights into the electronic structure and reactivity of (4-Bromo-3-fluorophenyl)hydrazine. The optimized molecular geometry reveals the influence of halogen substituents on the aromatic ring planarity and the orientation of the hydrazine group [7] [8]. The presence of both bromine and fluorine creates a unique electronic landscape that affects molecular orbital distributions and reactivity patterns [7].
Frontier molecular orbital analysis demonstrates that the highest occupied molecular orbital energy typically ranges from -6.0 to -6.5 electron volts, indicating the electron-donating capacity of the molecule [7] [9]. The lowest unoccupied molecular orbital energy appears in the range of -2.0 to -2.5 electron volts, reflecting the electron-accepting ability [7]. The resulting energy gap of 3.5 to 4.0 electron volts suggests moderate chemical reactivity and provides insights into electronic excitation properties [7] [9].
The electronic effects of the halogen substituents manifest in the molecular electrostatic potential surface, which reveals regions of electron density depletion and accumulation [8]. The electron-withdrawing nature of both bromine (Hammett sigma parameter = 0.23) and fluorine (Hammett sigma parameter = 0.34) directs the electron density distribution and influences the reactivity toward electrophilic and nucleophilic attack [8].
Global reactivity descriptors calculated from density functional theory provide quantitative measures of chemical behavior. The ionization potential, typically 6.0 to 6.5 electron volts, indicates the energy required for electron removal [7]. The electron affinity, ranging from 2.0 to 2.5 electron volts, reflects the energy released upon electron addition [7]. Chemical hardness values of 1.5 to 2.0 electron volts suggest moderate resistance to electron transfer, while electronegativity values of 4.0 to 4.5 electron volts indicate significant electron-attracting power [7] [9].
The dipole moment, calculated to be 2.5 to 3.5 Debye units, reflects the molecular polarity arising from the asymmetric distribution of halogen substituents and the hydrazine group [7]. This polarity influences solubility characteristics and intermolecular interactions, providing guidance for formulation and handling considerations [7] [9].
Computational modeling enables the prediction of stability and reactivity trends for (4-Bromo-3-fluorophenyl)hydrazine through systematic analysis of electronic properties and structural features. The relationship between molecular orbital energies and chemical reactivity follows established theoretical frameworks, allowing for quantitative predictions of reaction outcomes [7] [8].
The polarizability, calculated to be approximately 15 to 20 cubic Angstroms, indicates the molecule's response to external electric fields and provides insights into intermolecular interactions [7]. This parameter influences the compound's behavior in various media and affects its spectroscopic properties [9].
Thermodynamic stability predictions based on density functional theory calculations suggest that the compound adopts a planar or near-planar conformation to maximize conjugation between the aromatic ring and the hydrazine nitrogen lone pairs [7] [8]. The barriers to rotation around the carbon-nitrogen bond influence the molecular dynamics and affect the accessibility of different conformational states [9].
Electronic excitation calculations using time-dependent density functional theory predict absorption maxima in the ultraviolet-visible region around 280-320 nanometers [9]. These transitions primarily involve pi-to-pi-star excitations within the aromatic system, with some contribution from nitrogen lone pair to pi-star transitions [9]. The calculated oscillator strengths provide insights into the intensity of electronic transitions and guide the interpretation of experimental spectra [9].
Predictive models for reactivity incorporate both electronic and steric factors. The calculated atomic charges reveal that the nitrogen atoms of the hydrazine group carry partial negative charges, making them nucleophilic centers [8]. Conversely, the aromatic carbons adjacent to the halogen substituents show partial positive character, making them susceptible to nucleophilic attack [8].
Thermal stability analysis reveals that (4-Bromo-3-fluorophenyl)hydrazine begins to decompose at temperatures exceeding 150 degrees Celsius, following patterns similar to other halogenated phenylhydrazine derivatives [11] [12]. The primary thermal degradation pathway involves cleavage of the nitrogen-nitrogen bond in the hydrazine moiety, leading to the formation of nitrogen gas and aromatic radical species [11] [12].
The thermal decomposition process proceeds through multiple stages. Initial decomposition involves the formation of phenyldiazene intermediates through hydrogen abstraction reactions [13] [12]. These intermediates subsequently undergo further decomposition to yield diazonium ion species and aromatic radicals [13]. The presence of halogen substituents influences the thermal stability, with the carbon-bromine bond being particularly susceptible to thermal cleavage due to its relatively low bond dissociation energy [14].
Oxidative degradation represents a significant stability concern for (4-Bromo-3-fluorophenyl)hydrazine, as hydrazine derivatives are inherently susceptible to autoxidation processes [13] [12]. The oxidation reaction can be initiated by metal cations, oxygen, or light exposure, leading to a complex cascade of radical-mediated reactions [13]. The primary oxidation pathway involves the formation of phenylhydrazyl radicals through single-electron oxidation of the hydrazine nitrogen [13].
The autoxidation process generates multiple reactive intermediates, including superoxide radicals, hydrogen peroxide, and benzenediazonium ions [13]. These intermediates participate in chain propagation reactions that can lead to extensive decomposition of the parent compound [13]. The reaction is markedly autocatalytic, with the products of oxidation accelerating further decomposition [13] [12].
Light exposure accelerates the oxidative degradation process, causing the compound to develop a reddish-brown coloration characteristic of oxidized hydrazine derivatives [12] [15]. This photodegradation involves the formation of colored polymeric products through radical coupling reactions [12] [15]. Storage under inert atmosphere and protection from light significantly reduce the rate of oxidative degradation [12].
The acid-base chemistry of (4-Bromo-3-fluorophenyl)hydrazine reflects the basic nature of the hydrazine nitrogen atoms, which can undergo protonation to form stable ammonium salts [16] [17]. The compound readily forms salts with various acids, with the hydrochloride salt being the most commonly encountered and characterized form [17] [18].
Salt formation with hydrochloric acid proceeds through protonation of the terminal nitrogen atom of the hydrazine group, yielding (4-Bromo-3-fluorophenyl)hydrazinium chloride [16] [17]. The resulting salt exhibits significantly enhanced water solubility compared to the free base, with solubility values typically exceeding 50 grams per liter at room temperature [17]. The hydrochloride salt shows excellent stability under acidic conditions, with optimal storage at hydrogen ion concentrations corresponding to pH 2-4 [17].
The formation of other acid salts follows similar protonation mechanisms. Sulfate salts can be prepared using sulfuric acid under controlled conditions, though these salts generally show lower stability compared to the hydrochloride form [17]. Phosphate salts prepared with phosphoric acid demonstrate good stability and water solubility, making them useful for certain applications [17].
Base sensitivity manifests through deprotonation reactions that regenerate the free base form of the compound [17]. Strong bases readily abstract protons from the ammonium salts, leading to precipitation of the less soluble free base [17]. This pH-dependent equilibrium provides a mechanism for controlling the compound's solubility and bioavailability in biological systems [19].
The acid-base behavior is influenced by the electronic effects of the halogen substituents. The electron-withdrawing nature of bromine and fluorine reduces the basicity of the hydrazine nitrogen compared to unsubstituted phenylhydrazine . This effect is reflected in the acid dissociation constants of the corresponding ammonium salts, which show enhanced acidity compared to the parent phenylhydrazinium ion [17].
Irritant